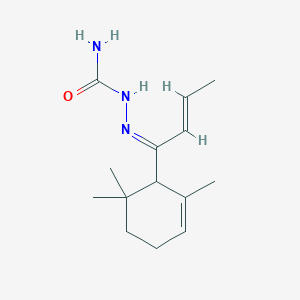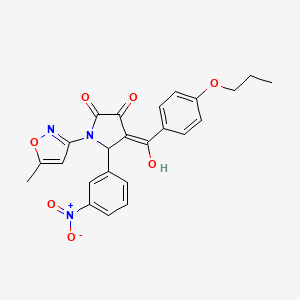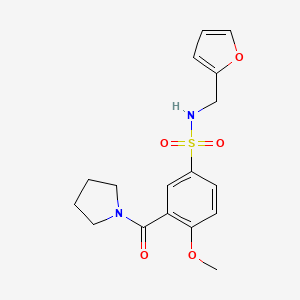![molecular formula C19H14N4O2S B5331403 2-cyano-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]-2-propenethioamide](/img/structure/B5331403.png)
2-cyano-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]-2-propenethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]-2-propenethioamide is a synthetic compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.
Wirkmechanismus
The mechanism of action of 2-cyano-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]-2-propenethioamide involves binding to tubulin and inhibiting its polymerization. This inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, 2-cyano-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]-2-propenethioamide has been shown to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyano-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]-2-propenethioamide include inhibition of tubulin polymerization, cell cycle arrest, apoptosis in cancer cells, anti-inflammatory properties, and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-cyano-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]-2-propenethioamide in lab experiments is its potential as a biological probe for studying tubulin. Additionally, its anti-inflammatory and antioxidant properties make it a potential candidate for studying oxidative stress and inflammation. One limitation of using 2-cyano-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]-2-propenethioamide in lab experiments is its potential toxicity and lack of specificity.
Zukünftige Richtungen
For research on 2-cyano-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]-2-propenethioamide include studying its potential as a therapeutic agent for cancer, inflammation, and oxidative stress. Additionally, further research is needed to understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 2-cyano-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]-2-propenethioamide involves a multi-step process. The first step is the synthesis of 4-nitrobenzyl bromide, which is then reacted with indole to form 1-(4-nitrobenzyl)-1H-indole. This compound is then reacted with 2-cyano-2-propenethiol to form 2-cyano-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]-2-propenethioamide.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]-2-propenethioamide has been studied for its potential use as a biological probe. This compound has been shown to bind to tubulin, a protein involved in cell division, and inhibit its polymerization. This inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, 2-cyano-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]-2-propenethioamide has been shown to have anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-[1-[(4-nitrophenyl)methyl]indol-3-yl]prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c20-10-14(19(21)26)9-15-12-22(18-4-2-1-3-17(15)18)11-13-5-7-16(8-6-13)23(24)25/h1-9,12H,11H2,(H2,21,26)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOQYIFJXOAFGJ-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)[N+](=O)[O-])C=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)[N+](=O)[O-])/C=C(/C#N)\C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methoxy-4-[(3-methylbenzyl)oxy]benzamide](/img/structure/B5331337.png)
![N-(3-fluorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5331340.png)
![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-3-methoxypyridine-2-carboxamide](/img/structure/B5331348.png)
![N-benzyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5331354.png)
![4-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5331357.png)

![2-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}nicotinonitrile](/img/structure/B5331367.png)
![2-butyl-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5331371.png)
![4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid](/img/structure/B5331376.png)


![4-fluoro-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-bromobenzoate](/img/structure/B5331392.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(4-methoxyphenyl)ethyl]urea](/img/structure/B5331399.png)